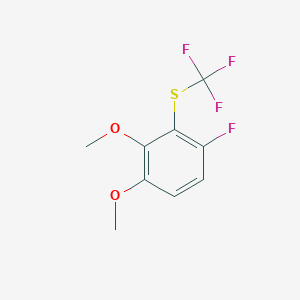

1,2-Dimethoxy-4-fluoro-3-(trifluoromethylthio)benzene

Description

1,2-Dimethoxy-4-fluoro-3-(trifluoromethylthio)benzene is a fluorinated aromatic compound featuring methoxy groups at positions 1 and 2, a fluorine atom at position 4, and a trifluoromethylthio (-SCF₃) group at position 2. The -SCF₃ moiety is notable for its strong electron-withdrawing character and high lipophilicity, which can enhance membrane permeability and bioavailability in pharmaceutical or agrochemical applications . The methoxy groups contribute to electronic modulation of the aromatic ring, while the fluorine atom may improve metabolic stability.

Properties

Molecular Formula |

C9H8F4O2S |

|---|---|

Molecular Weight |

256.22 g/mol |

IUPAC Name |

1-fluoro-3,4-dimethoxy-2-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C9H8F4O2S/c1-14-6-4-3-5(10)8(7(6)15-2)16-9(11,12)13/h3-4H,1-2H3 |

InChI Key |

RYXPNZUKTXNHBG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)SC(F)(F)F)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Starting from appropriately substituted aromatic precursors (e.g., dimethoxyfluorobenzenes).

- Introduction of the trifluoromethylthio (-SCF3) group via electrophilic or radical trifluoromethylthiolation.

- Selective fluorination or incorporation of fluorine substituents where required.

Electrophilic Trifluoromethylthiolation Approaches

Recent advances have highlighted the use of electrophilic trifluoromethylthiolating reagents for direct aromatic trifluoromethylthiolation under mild conditions. For example, reagents such as trifluoromethanesulfonic anhydride derivatives and activated trifluoromethanesulfinate esters have been developed to facilitate the introduction of -SCF3 groups onto electron-rich arenes, including methoxy-substituted benzenes.

A notable method involves the use of N-hydroxyphthalimide-O-trifluoromethanesulfinate reagents, which generate electrophilic CF3S(O) radicals capable of trifluoromethylsulfinylation, which can be further converted to trifluoromethylthio derivatives.

The trifluoromethylsulfinylation of 4-methoxyfluorobenzene was achieved with a 46% yield under these conditions, demonstrating the feasibility of incorporating -SCF3 groups onto methoxy- and fluoro-substituted aromatic rings.

Radical Trifluoromethylthiolation

Radical pathways have also been exploited for trifluoromethylthiolation. The use of trifluoromethylthiocopper(I) complexes, generated in situ from silver fluoride and carbon disulfide followed by copper(I) bromide, enables the transfer of -SCF3 to aromatic substrates.

Fluorination and Diazotization Techniques for Fluoroaromatics

The fluorine substituent on the aromatic ring can be introduced or manipulated via diazotization and thermal decomposition of diazonium salts:

The preparation of fluoro-substituted benzene derivatives, such as 1,2,4-trifluorobenzene, involves diazotization of difluoroanilines with sodium nitrite in fluoroboric acid to form nitro-diazoniun fluoroborate intermediates.

Subsequent thermal decomposition (Pintsch reaction) of these intermediates at controlled temperatures (100–180 °C) yields fluoroaromatic products with high purity and moderate to good yields (up to ~85%).

Although these patents focus on trifluorobenzene derivatives, the principles apply to the preparation of fluorinated aromatic intermediates for further functionalization with -SCF3 groups.

Deoxytrifluoromethylthiolation of Alcohols and Related Functional Groups

Novel reagents such as BT-SCF3 have been developed to release the trifluoromethylthio anion in situ, enabling deoxytrifluoromethylthiolation of alcohols with excellent yields.

- This method allows the conversion of hydroxyl groups on aromatic rings or side chains into trifluoromethylthio substituents, expanding the synthetic toolbox for preparing trifluoromethylthio-substituted arenes.

Comparative Data Table of Key Preparation Methods

Detailed Research Findings and Notes

Reagent Design and Mechanism: The success of electrophilic trifluoromethylthiolation relies on reagents with low bond dissociation energies (e.g., 25.6 kcal/mol), facilitating homolytic cleavage to generate reactive CF3S radicals. Density Functional Theory (DFT) calculations support the formation of highly electrophilic intermediates responsible for aromatic substitution.

Selectivity: Methoxy groups enhance the electron density of the aromatic ring, favoring electrophilic trifluoromethylthiolation at ortho and para positions relative to the methoxy substituents. Fluoro substituents can modulate reactivity and regioselectivity, often requiring careful optimization.

Reaction Conditions: Mild, room temperature conditions with nitrogen atmosphere are typical for electrophilic trifluoromethylthiolation, whereas radical methods may require elevated temperatures and specific solvents like N-methylpyrrolidone.

Industrial Viability: Thermal decomposition of diazonium salts to fluoroaromatics has been optimized for industrial scale, with yields up to 85% and product purities exceeding 99%, indicating practical routes for precursor synthesis.

Limitations: Direct trifluoromethylthiolation of halogen-substituted arenes without electron-donating groups often fails or gives low yields, necessitating the presence of activating groups like methoxy for successful substitution.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-4-fluoro-3-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The fluoro and methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used in substitution reactions. Conditions typically involve the use of solvents like dichloromethane or acetonitrile and catalysts such as Lewis acids.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

1,2-Dimethoxy-4-fluoro-3-(trifluoromethylthio)benzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-4-fluoro-3-(trifluoromethylthio)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the compound’s binding affinity and selectivity towards specific targets, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Key Compounds for Comparison:

3,6-Dimethoxy-1,2-bis(trifluoromethylthio)benzene (Entry 2, Table 2 in ):

- Substituents: Methoxy at 3 and 6; -SCF₃ at 1 and 2.

- Synthesis Yield: 71% via silyl aryl iodide and bis(trifluoromethyl)disulfide reaction.

- Properties: The dual -SCF₃ groups increase lipophilicity (predicted cLogP >3) but may reduce aqueous solubility.

1,2-Dimethoxy-4-(trifluoromethyl)benzene (Compound 2h in ):

- Substituents: Methoxy at 1 and 2; -CF₃ at 3.

- Properties: The -CF₃ group is less polarizable than -SCF₃, leading to lower lipophilicity (cLogP ~2.5) and reduced bioavailability compared to -SCF₃ analogs.

N-Trifluoromethylthio sulfoximine 2 (Example in ):

- Substituents: Sulfoximine backbone with -N-SCF₃.

- Properties: Oxygenation of -SCF₃ reduces cLogP by ~2 units (e.g., cLogP 1.5–2.0), aligning with Lipinski’s rules for drug-likeness.

Comparative Analysis:

The target compound’s cLogP is estimated to be intermediate between bis(-SCF₃) analogs and oxygenated sulfoximines, balancing lipophilicity and solubility. The fluorine atom may confer resistance to oxidative metabolism, a critical advantage in drug design .

Biological Activity

1,2-Dimethoxy-4-fluoro-3-(trifluoromethylthio)benzene is an organic compound notable for its unique molecular structure, which includes two methoxy groups, one fluoro group, and a trifluoromethylthio group attached to a benzene ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.

- Molecular Formula : C9H8F4O2S

- Molecular Weight : 256.22 g/mol

- CAS Number : 1803856-22-5

The presence of highly electronegative fluorine and sulfur atoms enhances the compound's reactivity, making it a candidate for various biological interactions.

Enzyme Interaction

Research indicates that this compound may exhibit enzyme inhibition properties. The trifluoromethylthio group can potentially enhance interactions with target enzymes or receptors, affecting metabolic pathways.

Table 1: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 (μM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Moderate Inhibition | 19.2 |

| Butyrylcholinesterase (BChE) | Moderate Inhibition | 13.2 |

| Cyclooxygenase-2 (COX-2) | Moderate Inhibition | 10.4 |

These findings suggest that the compound may be a valuable candidate for further pharmacological studies targeting neurodegenerative diseases and inflammation.

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. Studies have demonstrated that it can scavenge free radicals, which is crucial in mitigating oxidative stress in biological systems.

Table 2: Antioxidant Activity Assessment

| Assay Type | Result |

|---|---|

| DPPH Scavenging | IC50 = 25 μM |

| ABTS Assay | IC50 = 30 μM |

These results indicate that the compound possesses significant antioxidant properties, supporting its potential use in therapeutic applications.

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of various fluorinated compounds, this compound was shown to reduce neuronal cell death in vitro when exposed to oxidative stress. The mechanism was attributed to its ability to inhibit AChE activity and modulate oxidative stress pathways.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of the compound in a murine model of inflammation. The results indicated a significant reduction in inflammatory markers (e.g., TNF-alpha and IL-6) following treatment with the compound, suggesting its potential as an anti-inflammatory agent.

Q & A

Q. Q1. What are the key challenges in synthesizing 1,2-Dimethoxy-4-fluoro-3-(trifluoromethylthio)benzene, and how can they be addressed methodologically?

Answer: The synthesis of this compound is complicated by the steric and electronic effects of the trifluoromethylthio (SCF₃) group, which can hinder electrophilic substitution reactions. Additionally, the fluorine atom at the 4-position may lead to regioselectivity issues. A feasible approach involves:

- Stepwise functionalization : Introduce the SCF₃ group early to avoid interference during subsequent methoxylation or fluorination steps. For example, thiocyanation followed by trifluoromethylation could be employed .

- Protecting groups : Use temporary protecting groups (e.g., acetyl for hydroxyl intermediates) to control reactivity .

- High-resolution characterization : Confirm regiochemistry via NMR and NMR, as fluorine and sulfur substituents produce distinct splitting patterns .

Advanced Research: Electronic Properties

Q. Q2. How does the trifluoromethylthio group influence the electronic properties of this compound in applications like thermally activated delayed fluorescence (TADF) emitters?

Answer: The SCF₃ group is a weakly conjugated electron-withdrawing group (EWG) that enhances intramolecular charge transfer (ICT) while maintaining a small singlet-triplet energy gap (), a critical feature for TADF. Computational methods like TD-DFT can model this effect:

- TD-DFT parameters : Optimize geometries using B3LYP/6-31G(d) and calculate excited states with CAM-B3LYP to predict and emission wavelengths .

- Comparison with other EWGs : SCF₃ provides stronger electron withdrawal than OCF₃ but weaker than SF₅, balancing solubility and ICT efficiency in organic semiconductors .

Basic Research: Stability and Reactivity

Q. Q3. What experimental precautions are necessary to ensure the stability of this compound under ambient conditions?

Answer: The compound’s stability is influenced by:

- Light sensitivity : Store in amber vials under inert gas (N₂ or Ar) to prevent photodegradation of the SCF₃ group .

- Moisture avoidance : Use anhydrous solvents (e.g., THF, DMF) during reactions, as hydrolysis of the SCF₃ group can generate HF, posing safety risks .

- Thermal stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures and optimize storage conditions .

Advanced Research: Computational Design

Q. Q4. How can computational tools guide the design of derivatives with enhanced optoelectronic properties?

Answer: Leverage quantum chemical calculations and cheminformatics:

- Database mining : Use REAXYS or Pistachio to identify analogous structures with proven TADF performance .

- Substituent tuning : Replace the methoxy groups with stronger electron-donating groups (e.g., dimethylamino) to modulate . Compare frontier molecular orbitals (HOMO/LUMO) using Gaussian or ORCA .

- Machine learning : Train models on existing TADF emitter datasets to predict emission maxima and efficiency .

Data Contradiction Analysis

Q. Q5. How should researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?

Answer: Address contradictions systematically:

- Validate computational models : Cross-check TD-DFT results with higher-level methods (e.g., CCSD(T)) or experimental UV-Vis spectra .

- Stereoelectronic effects : Re-examine solvent effects (e.g., PCM corrections in simulations) and aggregation-induced emission (AIE) phenomena, which DFT may not fully capture .

- Collaborative verification : Compare data with independent labs using standardized protocols (e.g., ISO-guided NMR acquisition) .

Basic Research: Analytical Techniques

Q. Q6. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Answer:

- Mass spectrometry (HRMS) : Confirm molecular weight and isotopic patterns, especially for and .

- X-ray crystallography : Resolve ambiguities in regiochemistry caused by fluorine and SCF₃ substituents .

- HPLC-PDA : Monitor purity using a C18 column with acetonitrile/water gradients, detecting UV absorption at 254 nm (aromatic π-π* transitions) .

Advanced Research: Applications in Medicinal Chemistry

Q. Q7. What strategies could leverage the SCF₃ group in this compound for bioactive molecule development?

Answer: The SCF₃ group enhances lipophilicity and metabolic stability, making it valuable in drug design:

- SAR studies : Synthesize analogs with varying SCF₃ positions and evaluate against targets like kinases or GPCRs .

- In silico docking : Use AutoDock Vina to predict binding affinities, focusing on hydrophobic pockets where SCF₃ may interact .

- Toxicity screening : Assess hepatotoxicity via HepG2 cell assays, as fluorine and sulfur metabolites can be cytotoxic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.